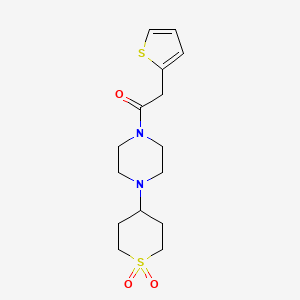

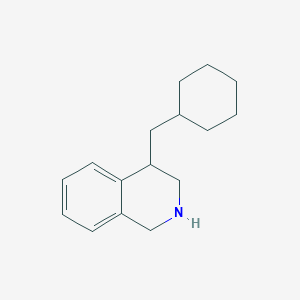

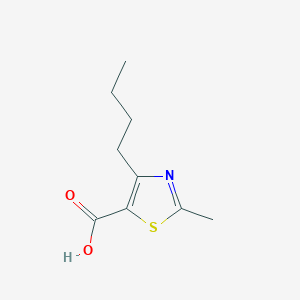

![molecular formula C27H21BrClN3O B2829737 1-[3-(3-Bromophenyl)-5-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3,4-dihydropyrazol-2-yl]ethanone CAS No. 331841-28-2](/img/structure/B2829737.png)

1-[3-(3-Bromophenyl)-5-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3,4-dihydropyrazol-2-yl]ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The bromophenyl group could be introduced using a bromination reaction, the chloro-methyl-phenylquinoline group could be formed through a series of reactions including a Friedländer synthesis, and the dihydropyrazol-2-yl group could be added using a 1,3-dipolar cycloaddition .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The bromine atom in the bromophenyl group could be replaced with another group in a nucleophilic aromatic substitution reaction. The dihydropyrazol-2-yl group could potentially undergo 1,3-dipolar cycloaddition reactions with suitable dipolarophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. The presence of multiple aromatic rings suggests that it might have a relatively high boiling point and be fairly stable. The bromine and chlorine atoms could make it relatively heavy for its size .Wissenschaftliche Forschungsanwendungen

Antituberculosis and Cytotoxicity Studies

One study focused on the synthesis of 3-heteroarylthioquinoline derivatives, highlighting compounds with significant in vitro antituberculosis activity. These compounds, including similar structural analogs of the mentioned chemical, were evaluated against Mycobacterium tuberculosis H37Rv, showing promising results without toxic effects on mouse fibroblast cell lines NIH 3T3 (Chitra et al., 2011).

Cytotoxic Activity and Fluorescence Properties

Another study described the synthesis of 3-hydroxyquinolin-4(1H)-one derivatives, investigating their cytotoxic activity against various cancer cell lines and fluorescence properties. This research indicates the potential of such compounds for therapeutic applications and as fluorescence markers in biological studies (Kadrić et al., 2014).

Antimicrobial Agents

Research into pyrazole derivatives containing the 2-methylquinoline ring system revealed a novel class of potential antimicrobial agents. These compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential in developing new antibiotics (Raju et al., 2016).

Antioxidant and Anti-diabetic Agents

A study on novel chloroquinoline derivatives explored their antioxidant activity and potential as anti-diabetic agents. Through various assays, these compounds exhibited good antioxidant properties and were suggested to act effectively against diabetes by inhibiting relevant proteins (Murugavel et al., 2017).

Synthesis Efficiency Comparison

Efficiency comparison between conventional and ultrasound irradiation methods in synthesizing quinoxaline derivatives highlighted the advantages of ultrasound-assisted synthesis, such as reduced reaction times and higher yields. This research suggests improvements in the synthetic methods for such compounds (Abdula et al., 2018).

Eigenschaften

IUPAC Name |

1-[3-(3-bromophenyl)-5-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3,4-dihydropyrazol-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21BrClN3O/c1-16-26(24-15-25(32(31-24)17(2)33)19-9-6-10-20(28)13-19)27(18-7-4-3-5-8-18)22-14-21(29)11-12-23(22)30-16/h3-14,25H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJWVXZMFGQVQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C4=NN(C(C4)C5=CC(=CC=C5)Br)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21BrClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

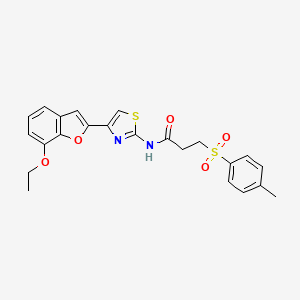

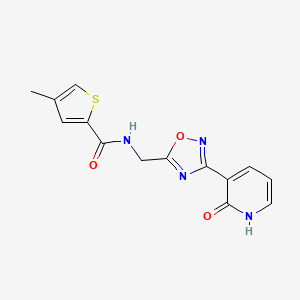

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2829655.png)

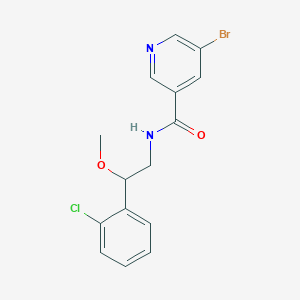

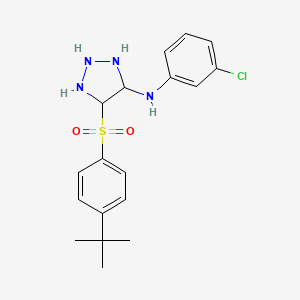

![5-(3-Bromophenyl)-7-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B2829662.png)

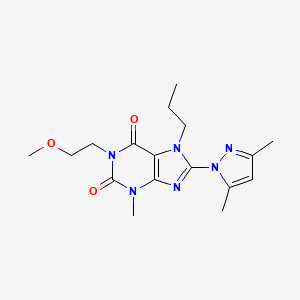

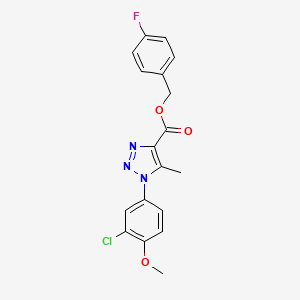

![2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2829671.png)

![2-[3-[[Methyl(phenylmethoxycarbonyl)amino]methyl]phenoxy]acetic acid](/img/structure/B2829675.png)